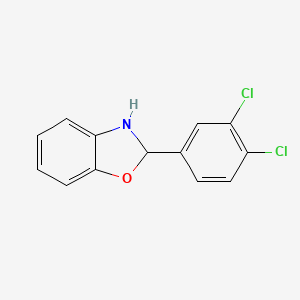![molecular formula C19H20F2N4O2S B1224148 4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)
4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide is an anilide.
Applications De Recherche Scientifique
Antibacterial and Anti-Enzymatic Activity
N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized from a similar framework, have demonstrated significant anti-bacterial potential against both gram-negative and gram-positive bacteria. These compounds also showed moderate inhibition of the α-chymotrypsin enzyme. In particular, a derivative exhibited marvelous activity compared to the standard ciprofloxacin against specific bacterial strains. These findings underscore the potential use of these compounds in antibacterial applications and enzyme inhibition studies (Siddiqui et al., 2014).
Anti-inflammatory, Antiproliferative, and Antibacterial Activities
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, a related compound, was synthesized and characterized, showing synergistic anti-inflammatory, antiproliferative, and antibacterial activities. This highlights the multifaceted biological activity of these compounds, making them of interest for further pharmacological studies (Mohan et al., 2018).
Antimicrobial Properties
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing suitability as antibacterial agents. The synthesis involved various active methylene compounds and derivatives, leading to the creation of compounds with high antimicrobial activities (Azab et al., 2013).
Structural Analysis
Studies have also focused on the crystal structure of related compounds, providing insights into the molecular configuration and potential interactions of these molecules. This structural analysis contributes to understanding the molecular basis of the observed biological activities (Cai et al., 2009).
Propriétés
Formule moléculaire |
C19H20F2N4O2S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-[2-[(2,4-difluorophenyl)carbamothioyl]hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H20F2N4O2S/c1-11-3-5-14(9-12(11)2)22-17(26)7-8-18(27)24-25-19(28)23-16-6-4-13(20)10-15(16)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)(H,24,27)(H2,23,25,28) |
Clé InChI |
ISEJNKGTTUGAIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


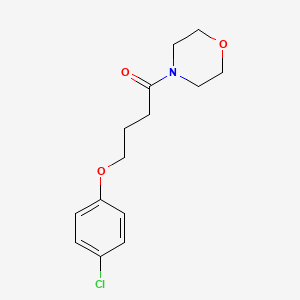
![Ethyl 4,5-dimethyl-2-[[2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B1224068.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide](/img/structure/B1224070.png)
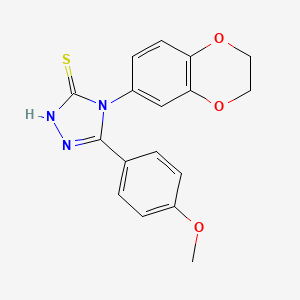
![6-(Bromomethyl)-1,3-dimethyl-5-[(4-nitrophenyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1224072.png)
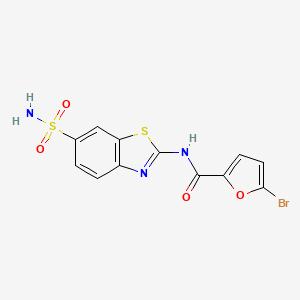
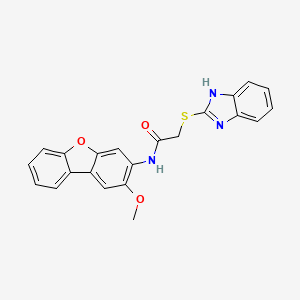
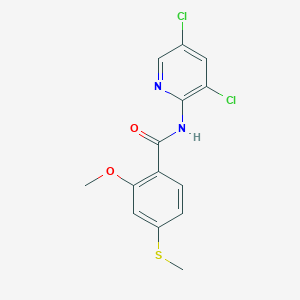
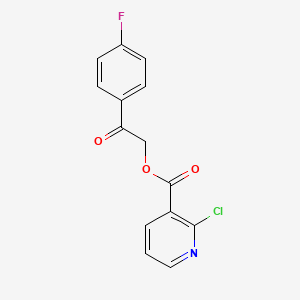
![1-[4-(2-Prop-2-enylphenoxy)butyl]pyrrolidine](/img/structure/B1224081.png)
![2-(4-methoxyphenyl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1224082.png)
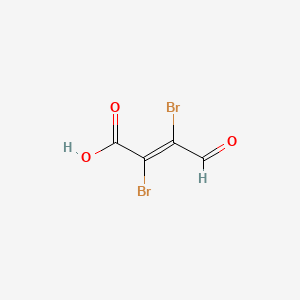
![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1224085.png)
